![molecular formula C13H17F3N4O B2470336 N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide CAS No. 2034467-35-9](/img/structure/B2470336.png)
N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide is a compound of interest in various fields of chemistry, biology, and pharmacology It features a triazolopyridine ring fused with a cyclobutanecarboxamide, distinguished by the presence of a trifluoromethyl group
Méthodes De Préparation
The synthetic routes for N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide involve several key steps, typically starting with the construction of the triazolopyridine core.
Step 1 Synthesis of Triazolopyridine Core: The process often begins with the condensation of appropriate starting materials to form the triazolopyridine core. This involves cyclization reactions, usually under specific temperature and solvent conditions.
Step 2 Introduction of Trifluoromethyl Group: The trifluoromethyl group is then introduced via nucleophilic or electrophilic substitution reactions. Common reagents include trifluoromethyl iodide or trifluoromethyl sulfonates.
Step 3 Formation of Cyclobutanecarboxamide: Finally, the cyclobutanecarboxamide moiety is introduced through amide formation reactions, using reagents such as cyclobutanecarboxylic acid and an appropriate amine.
Industrial Production Methods
Industrial production methods for this compound would likely optimize these synthetic steps to maximize yield and minimize costs. This could involve the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques like chromatography or crystallization to ensure product purity.
Analyse Des Réactions Chimiques
N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide can undergo various types of chemical reactions. These include:
Oxidation: : The compound can be oxidized to form various oxidized derivatives, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : It can be reduced to yield different reduced forms, typically employing reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution Reactions: : The trifluoromethyl group allows for unique substitution reactions, often under the influence of catalysts or under specific pH conditions.
Applications De Recherche Scientifique
Medicinal Chemistry
1. Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. The trifluoromethyl group enhances electron-withdrawing properties, which may increase the compound's interaction with microbial targets. Research indicates that derivatives of similar triazole structures exhibit significant antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa . The inclusion of this compound in medicinal formulations could lead to the development of new antibiotics.
2. Anticancer Properties
The compound has shown promise in cancer treatment research. Its structural analogs have been investigated for their ability to inhibit specific cancer cell lines by targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The presence of the triazole moiety is believed to enhance binding affinity to these targets, potentially leading to effective cancer therapies .
Pharmacology
3. Enzyme Inhibition
N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide may serve as a lead compound for designing inhibitors of various enzymes involved in disease pathways. For instance, studies on related compounds suggest that they can inhibit 5-lipoxygenase (5-LOX), an enzyme linked to inflammatory responses . This positions the compound as a candidate for anti-inflammatory drug development.
Material Science
4. Synthesis of Novel Materials
The unique chemical structure allows for the synthesis of novel materials with specific properties. Researchers have explored incorporating this compound into polymer matrices to enhance thermal stability and mechanical strength. Its trifluoromethyl group contributes to hydrophobic characteristics, making it suitable for applications in coatings and advanced materials .
Case Studies
Mécanisme D'action
The mechanism by which N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide exerts its effects is linked to its ability to interact with specific molecular targets. The triazolopyridine core can engage in π-π stacking interactions, while the trifluoromethyl group enhances its lipophilicity and membrane permeability. This combination allows it to effectively modulate certain biochemical pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar compounds include other triazolopyridine derivatives and cyclobutanecarboxamides. What sets N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide apart is the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. Other similar compounds might lack this group or feature different substituents, resulting in varied properties and applications. Some of these include:
Triazolopyridine derivatives without the trifluoromethyl group
Cyclobutanecarboxamides with different substituents
This unique combination of structural elements makes it a compound of interest for continued research and development.
Activité Biologique
N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide is a novel compound that has garnered attention for its potential biological activities. This compound features a unique triazolo-pyridine scaffold that may interact with various biological targets, particularly in cancer therapy and enzyme inhibition.
- IUPAC Name : this compound
- Molecular Formula : C13H17F3N4O
- Molecular Weight : 302.30 g/mol
The biological activity of this compound is primarily attributed to its ability to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune regulation and tumor progression. The trifluoromethyl group enhances the binding affinity of the compound to the active site of IDO1, which is critical for its inhibitory effect.
Inhibition of IDO1
Research indicates that compounds based on the [1,2,4]triazolo[4,3-a]pyridine scaffold exhibit significant IDO1 inhibition. A study demonstrated that derivatives of this scaffold achieved sub-micromolar potency against IDO1 with excellent metabolic stability. For instance:
Compound | Cell Viability (%) @ 10 μM | IDO Cellular Assay Inhibition (%) @ 10 μM | IC50 (μM) |
---|---|---|---|
VS9 | 91 ± 9.9 | 35 ± 6 | 2.6 ± 0.5 |
VS10 | 87 ± 18.3 | 42 ± 9 | 2.8 ± 0.9 |
VS11 | 98 ± 7.4 | 23 ± 5 | - |
These results suggest that the presence of a hydrophobic substituent at the appropriate position is vital for effective interaction with the enzyme's active site .
Anticancer Properties
The compound has also shown potential in cancer immunotherapy by modulating immune responses through IDO1 inhibition. This mechanism can enhance T-cell activation and proliferation in tumor microenvironments.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the triazolo-pyridine moiety significantly impact biological activity:
- Trifluoromethyl Group : Essential for enhancing binding affinity.
- Hydrophobic Substituents : Improve interaction with the enzyme's active site.
- Amide Linkage : Contributes to metabolic stability and solubility.
Propriétés
IUPAC Name |
N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N4O/c14-13(15,16)9-4-5-10-18-19-11(20(10)7-9)6-17-12(21)8-2-1-3-8/h8-9H,1-7H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRPTSXLCBYROQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.